Cas no 937640-56-7 (1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]-)
1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]-
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- Inchi: 1S/C13H19N3O/c14-9-11-4-3-5-12(8-11)15-13(17)10-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9-10,14H2,(H,15,17)
- InChI Key: XINWPYWYRAIXDT-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=CC(CN)=C2)=O)CCCC1
1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- Pricemore >>
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01057367-1g |
N-[3-(Aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide |
937640-56-7 | 95% | 1g |
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937640-56-7 | 95% | 5g |
¥8785.0 | 2024-04-17 |
1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- Suppliers
1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]-
Introduction to 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- (CAS No. 937640-56-7)
1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]-, identified by its Chemical Abstracts Service (CAS) number 937640-56-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidine core linked to an amide group and a phenyl ring substituted with an aminomethyl group, has garnered attention due to its structural versatility and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.
The pyrrolidineacetamide moiety is particularly noteworthy, as it is commonly found in biologically active molecules, including protease inhibitors and kinase inhibitors. The presence of the 3-(aminomethyl)phenyl group introduces additional reactivity and binding potential, allowing for interactions with various biological targets. This combination of features positions 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- as a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The structural motif of 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- aligns well with the requirements for PPI modulators, offering a potential means to disrupt aberrant signaling pathways.
One of the most compelling aspects of this compound is its potential as a tool for studying enzyme mechanisms and developing enzyme inhibitors. The amide bond in the pyrrolidineacetamide moiety can serve as a hydrogen bond acceptor or donor, facilitating interactions with enzymes and other biomolecules. Additionally, the phenyl ring with an aminomethyl substituent provides opportunities for hydrophobic interactions and π-stacking, further enhancing binding affinity.
Recent studies have highlighted the importance of 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- in the context of medicinal chemistry. Researchers have utilized this compound as a starting point for generating libraries of derivatives with enhanced pharmacological properties. By modifying the substituents on the phenyl ring or introducing additional functional groups into the pyrrolidine core, scientists can fine-tune the biological activity of the molecule.
The aminomethyl group on the phenyl ring is particularly interesting from a synthetic perspective. It can undergo various chemical transformations, including nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity makes 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- a versatile building block for constructing more complex molecules.
In addition to its synthetic utility, this compound has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease pathways. For instance, derivatives of 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- have been investigated for their ability to inhibit kinases that are overactive in cancer cells. The precise interaction between the phenyl ring and the enzyme active site has been optimized through structure-activity relationship (SAR) studies.
The pharmacokinetic properties of 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl]- are also worth considering. Its molecular structure suggests good solubility in both water and organic solvents, which is advantageous for formulation development. Furthermore, preliminary data indicate that this compound exhibits reasonable metabolic stability, making it suitable for further development into an oral therapeutic agent.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding partners for 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl)-. These studies have revealed promising interactions with various targets, including transcription factors and receptor proteins. Such insights have guided experimental efforts toward designing more potent and selective inhibitors.
The synthesis of 1-Pyrrolidineacetamide, N-[3-(aminomethyl)phenyl)- involves multiple steps that showcase modern synthetic methodologies. Key steps include nucleophilic aromatic substitution on the phenyl ring to introduce the aminomethyl group followed by condensation with acetic acid derivatives to form the amide bond. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes.
In conclusion, 1-Pyrrolidineacetamide,N-[3-(aminomethyl)phenyl)- (CAS No. 937640-56-7) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, 1-Pyrrolidineacetamide,N-[3-(aminomethyl)phenyl)- is poised to play an important role in advancing medicinal chemistry and improving human health.
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